Cyclopentyl 3,5-dichlorophenyl ketone
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Overview
Description
Cyclopentyl 3,5-dichlorophenyl ketone is a chemical compound with the molecular formula C12H12Cl2O and a molecular weight of 243.13 g/mol.
Preparation Methods
The preparation of cyclopentyl 3,5-dichlorophenyl ketone can be achieved through several synthetic routes. One method involves the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents . This process includes using caustic alcohol and dimethyl sulfoxide, heated to 95°C for 8 hours . This method is advantageous due to its high yield, short technological period, and low preparation cost .
Chemical Reactions Analysis
Cyclopentyl 3,5-dichlorophenyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
It is used in chemistry for the synthesis of complex molecules and in biology for studying molecular interactions. In medicine, it may be explored for its pharmacological properties, while in industry, it can be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of cyclopentyl 3,5-dichlorophenyl ketone involves its interaction with specific molecular targets and pathways. The exact pathways and targets depend on the context of its application, such as its use in chemical synthesis or biological studies.
Comparison with Similar Compounds
Properties
IUPAC Name |
cyclopentyl-(3,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJNZRAECDDIDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642580 |
Source
|
Record name | Cyclopentyl(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-90-7 |
Source
|
Record name | Cyclopentyl(3,5-dichlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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